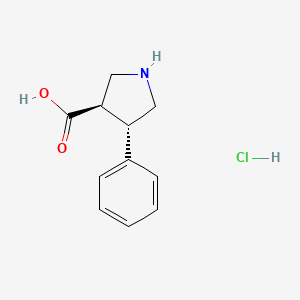

trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride

Description

trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a phenyl group at the 4-position and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of bioactive peptides and neurotransmitter analogs. Its commercial availability (95% purity, up to 100g quantities) underscores its relevance in medicinal chemistry .

Propriétés

IUPAC Name |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMOMQDXMDMSAV-UXQCFNEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Esterification and Tosylation

A documented procedure involves starting with (trans)-1-benzoyl-4-hydroxy-L-proline, which is esterified using methanol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is conducted under reflux until complete conversion is confirmed by TLC monitoring. After neutralization with sodium acetate, the mixture is concentrated, diluted with warm water, and the ester crystallized and collected by filtration.

Following esterification, the hydroxy group is converted to a tosylate using p-toluenesulfonyl chloride and a base such as triethylamine or pyridine. This conversion activates the molecule for subsequent nucleophilic substitution or elimination reactions.

Hydrolysis to Acid

The tosylate intermediate is then treated with a strong base such as sodium hydroxide to hydrolyze the ester and remove the tosyl group, yielding the free acid form of trans-4-phenylpyrrolidine-3-carboxylic acid. The acid is purified by recrystallization or extraction.

Formation of Hydrochloride Salt

The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol, resulting in the crystalline hydrochloride salt with improved stability and handling properties.

Modern Catalytic C–H Activation and Arylation Approaches

Recent advances in stereocontrolled C–H activation chemistry have enabled direct functionalization of pyrrolidine carboxylic acids to install aryl groups at the 4-position with high stereoselectivity.

Direct sp3 C–H Arylation

- Directing Group Installation: A suitable directing group is first installed on the carboxylic acid to facilitate selective C–H activation.

- C–H Activation: Transition metal catalysts (e.g., palladium or copper complexes) are employed to activate the Cβ–H bond adjacent to the carboxyl group, enabling coupling with aryl halides or boronic acids.

- Stereoselectivity: Reaction conditions are optimized to favor the trans isomer, often involving chiral ligands or additives.

- Removal of Directing Group: After arylation, the directing group is removed under mild conditions to yield the free acid.

These methods provide modular and stereocontrolled routes to trans-4-phenylpyrrolidine-3-carboxylic acid derivatives, with potential for scale-up and diversification.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Methanol, p-toluenesulfonic acid, reflux | Monitor by TLC until completion |

| Tosylation | p-Toluenesulfonyl chloride, triethylamine | Forms tosylate intermediate |

| Hydrolysis | Sodium hydroxide, aqueous solution | Converts tosylate ester to free acid |

| Salt Formation | HCl in ethanol or methanol | Produces hydrochloride salt |

| Purification | Recrystallization from water or alcohols | Ensures high purity and stereochemical integrity |

Analytical and Research Findings

- Stereospecificity: The classical method yields trans isomers with excellent stereospecificity, confirmed by NMR and chiral HPLC analysis.

- Yield: Typical isolated yields for the esterification and hydrolysis steps range from 70% to 85%.

- Purity: Recrystallization affords hydrochloride salts with purity >98%, suitable for pharmaceutical applications.

- Scale-Up: The process is amenable to scale-up with appropriate control of temperature, stirring, and reagent addition rates to minimize side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Classical Proline Derivative | Methanol, p-TsOH, p-TsCl, NaOH, HCl | High stereospecificity, well-established | Multi-step, moderate reaction times |

| C–H Activation Arylation | Pd or Cu catalysts, aryl halides, directing groups | Direct arylation, modular, stereocontrolled | Requires specialized catalysts, directing group steps |

Analyse Des Réactions Chimiques

Types of Reactions: trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is a key intermediate in synthesizing pharmaceuticals, particularly analgesics and anti-inflammatory drugs, enhancing pain management options . trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is investigated for potential therapeutic properties and may serve as a lead compound for developing new drugs targeting specific biological pathways. In medicinal chemistry, it can be a lead compound for drug development targeting neurological disorders.

Neuroscience Research

trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is used in studies investigating neurotransmitter systems, providing insights into conditions like depression and anxiety, and aiding in discovering new therapeutic targets .

Chiral Synthesis

The compound's chiral nature makes it valuable in asymmetric synthesis, allowing chemists to create more effective and selective drugs with fewer side effects compared to non-chiral counterparts .

Biochemical Assays

It is employed in biochemical assays to evaluate enzyme activity and receptor binding, helping researchers understand metabolic pathways and drug interactions . The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Interaction studies involving similar compounds focus on their binding affinity and activity against various biological targets, crucial for understanding molecular-level interactions and potential therapeutic efficacy.

Material Science

The compound can be used to develop advanced materials with specific properties, such as polymers that respond to environmental stimuli, showcasing its versatility beyond traditional applications . It also finds applications in developing novel materials, particularly in creating polymers with specific properties for use in various industrial applications .

Chemical Reactions and Synthesis

In chemistry, trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a building block for synthesizing more complex molecules, allowing for the exploration of various chemical reactions and mechanisms. The synthesis of trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves cyclization of appropriate precursors under controlled conditions, such as the reaction of phenylacetic acid with pyrrolidine derivatives, followed by hydrochloric acid treatment to form the hydrochloride salt. Industrial production methods involve stringent control of reaction conditions to ensure high yield and purity, often using automated reactors and purification systems.

Other Applications

- Organic Synthesis: Employed in organic synthesis research, where its unique structure aids in the exploration of new reaction pathways and mechanisms .

- Peptide Synthesis: Commonly used in solid-phase peptide synthesis, providing a protective group that enhances the stability and yield of peptide chains .

- Fine Chemicals: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Commercial Availability and Research Utility

- Discontinued Products : The trifluoromethylphenyl derivative (CAS 1049978-65-5) is listed as discontinued, highlighting supply chain challenges for niche analogs .

- Active Suppliers : Compounds like the 4-methoxyphenyl and 2-chlorophenyl variants remain available from suppliers (e.g., ENAO Chemical, American Elements), supporting ongoing research .

Activité Biologique

trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride (trans-4-PCA-HCl) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN₁O₂

- Molecular Weight : Approximately 227.69 g/mol

- Structure : The compound features a pyrrolidine ring attached to a phenyl group and a carboxylic acid functional group, existing as a hydrochloride salt which enhances its solubility in aqueous environments.

Neuropharmacological Effects

Research indicates that trans-4-PCA-HCl may influence the central nervous system (CNS) by modulating neurotransmitter systems. Preliminary studies suggest its potential utility in treating neurological disorders. For instance:

- Modulation of Neurotransmitter Systems : The compound has been shown to interact with neurotransmitter receptors, potentially affecting dopamine and serotonin pathways. This suggests it may have antidepressant or anxiolytic properties, similar to other compounds with pyrrolidine structures .

Anti-inflammatory and Analgesic Properties

Another area of interest is the compound's potential anti-inflammatory and analgesic effects:

- Mechanism of Action : It is hypothesized that trans-4-PCA-HCl may inhibit pro-inflammatory cytokines or modulate pain pathways, although detailed mechanistic studies are still required to confirm these effects.

In Vitro Studies

In various in vitro studies, trans-4-PCA-HCl has demonstrated:

- IC50 Values : Initial findings suggest IC50 values in the range of 7.90 μM for certain biological targets, indicating moderate potency compared to other compounds in its class .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed to understand how structural modifications affect biological activity:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| trans-4-PCA-HCl | 7.90 | Baseline activity |

| 3-pyridyl derivative | 2.12 | Enhanced potency |

| 2-pyridyl derivative | >10 | Inactive |

These findings highlight the importance of the phenyl ring's position and substituents on the overall biological activity of the compound .

Synthesis Methods

The synthesis of trans-4-PCA-HCl typically involves multi-step organic synthesis techniques:

- Starting Materials : Phenylacetic acid and pyrrolidine derivatives.

- Reaction Conditions : Cyclization under controlled conditions followed by treatment with hydrochloric acid to form the hydrochloride salt.

- Yield and Purity : Industrial methods focus on optimizing yield and purity through automated processes.

Q & A

Q. What are the optimized synthetic routes for trans-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves:

Condensation : Aromatic aldehydes react with amines to form intermediates.

Cyclization : Acid- or base-catalyzed ring closure to form the pyrrolidine core.

Salt Formation : Reaction with HCl to yield the hydrochloride salt, enhancing solubility and stability .

- Optimization : Continuous flow reactors improve yield (up to 85%) and reduce reaction time compared to batch methods .

- Purity Validation : Use H/C NMR to confirm structural integrity and HPLC (>95% purity) for quantitative analysis .

Q. How do the hydrochloride salt form and substituents influence the compound’s stability and solubility?

- Methodological Answer :

- The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in water) and stability by reducing hygroscopicity.

- Storage recommendations: Keep in anhydrous conditions at 2–8°C to prevent decomposition .

- Substituents like phenyl groups enhance lipophilicity (logP ~1.2), impacting membrane permeability in biological assays .

Q. What analytical techniques are critical for characterizing trans-4-phenylpyrrolidine-3-carboxylic acid derivatives?

- Methodological Answer :

- Structural Confirmation : NMR (H, C, COSY) for stereochemical assignment (e.g., distinguishing trans vs. cis isomers) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .

- Thermal Stability : TGA/DSC to analyze decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or hydroxyphenyl substituents) affect biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs like trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1330750-50-9). Fluorination increases metabolic stability (t ↑ 30%) but may reduce binding affinity to certain receptors (e.g., σ1 receptor IC shifts from 120 nM to 280 nM) .

- Hydroxyl Groups : Introducing 2-hydroxyphenyl (CAS 1392213-92-1) enhances hydrogen-bonding potential, improving solubility but complicating blood-brain barrier penetration .

Q. What challenges arise in resolving stereochemical inconsistencies during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers.

- Case Study : The (3R,4S) enantiomer of a related compound showed 10x higher activity in GABA modulation than (3S,4R) .

- Data Contradictions : Discrepancies in reported IC values may stem from racemic vs. enantiopure samples .

Q. How can researchers reconcile contradictory data on the compound’s receptor binding profiles?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. radioligand binding assays).

- Case Study : Inconsistent NMDA receptor inhibition data (IC 50–200 nM) may reflect variations in cell lines (HEK293 vs. neuronal primary cultures) .

- Control Experiments : Include positive controls (e.g., MK-801 for NMDA) and purity rechecks to rule out degradation .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Tools : Use SwissADME to estimate logP (1.2), PSA (45 Ų), and CYP450 interactions.

- MD Simulations : Model binding to targets like the dopamine transporter (DAT) to rationalize selectivity over serotonin transporters (SERT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.